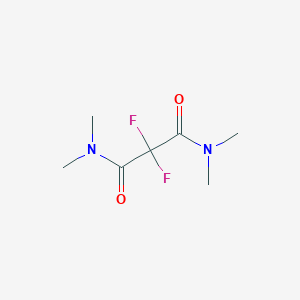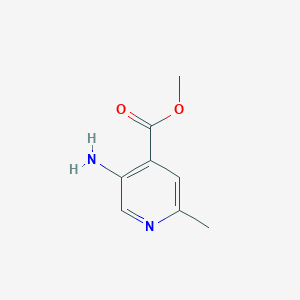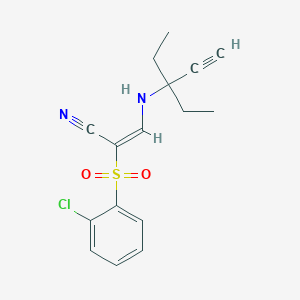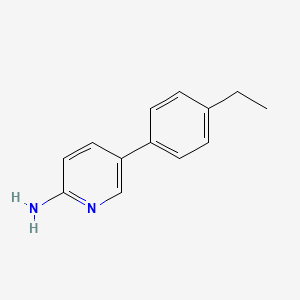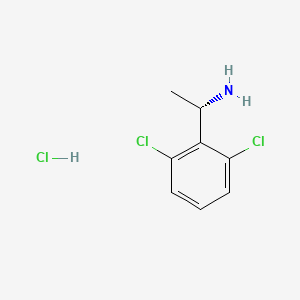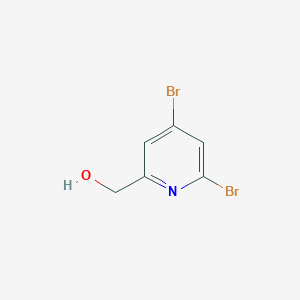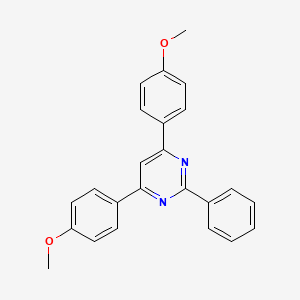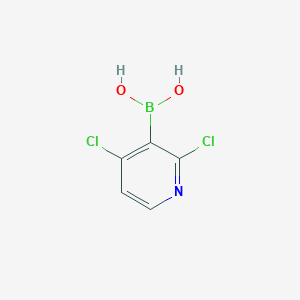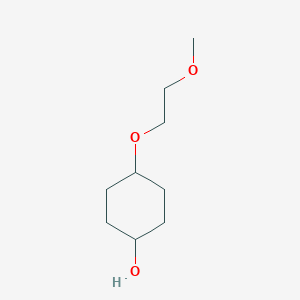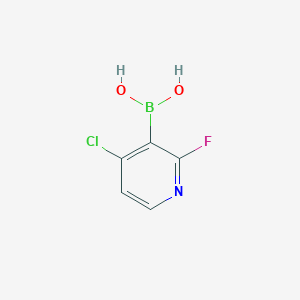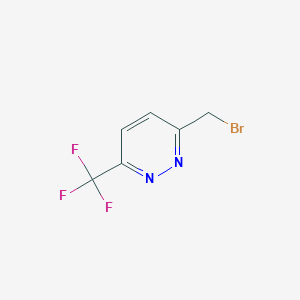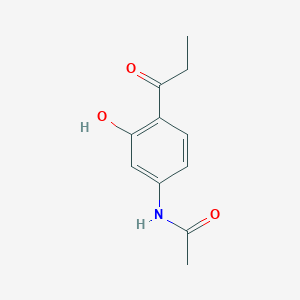
N-(3-Hydroxy-4-propionylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Hydroxy-4-propionylphenyl)acetamide (HPA) is a small molecule that has been studied for its potential therapeutic applications. HPA is a synthetic derivative of the natural compound phenylacetamide and is an inhibitor of fatty acid amide hydrolase (FAAH). HPA is an important tool in the study of FAAH and its role in the regulation of the endocannabinoid system.
Mecanismo De Acción
N-(3-Hydroxy-4-propionylphenyl)acetamide acts as an inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids. N-(3-Hydroxy-4-propionylphenyl)acetamide binds to FAAH and prevents it from breaking down endocannabinoids, resulting in an increase in endocannabinoid levels in the body. This has been shown to have a number of therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective effects.
Biochemical and Physiological Effects
N-(3-Hydroxy-4-propionylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. N-(3-Hydroxy-4-propionylphenyl)acetamide has been shown to reduce inflammation and pain in animal models, as well as to reduce tumor growth in animal models of cancer. N-(3-Hydroxy-4-propionylphenyl)acetamide has also been shown to have neuroprotective effects, including the protection of neurons from excitotoxicity and the promotion of neurogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Hydroxy-4-propionylphenyl)acetamide is a useful tool for studying the endocannabinoid system in the laboratory. It is an effective inhibitor of FAAH, and its effects can be easily observed in a variety of laboratory experiments. However, it is important to note that N-(3-Hydroxy-4-propionylphenyl)acetamide is not a naturally occurring compound, and its effects may not be the same as those of endocannabinoids.
Direcciones Futuras
Future research on N-(3-Hydroxy-4-propionylphenyl)acetamide may focus on its potential therapeutic applications in a variety of diseases and conditions. Potential areas of research include its effects on inflammation, pain, and cancer. Additionally, further research may focus on its potential neuroprotective effects, including its ability to protect neurons from excitotoxicity and promote neurogenesis. Additionally, further research may focus on the use of N-(3-Hydroxy-4-propionylphenyl)acetamide in combination with other drugs and therapies to enhance its therapeutic effects.
Métodos De Síntesis
N-(3-Hydroxy-4-propionylphenyl)acetamide can be synthesized using a three-step process. The first step involves the reaction of phenylacetamide with propionyl chloride, followed by the addition of hydroxylamine. The final step involves the reaction of the product with acetic anhydride to form N-(3-Hydroxy-4-propionylphenyl)acetamide.
Aplicaciones Científicas De Investigación
N-(3-Hydroxy-4-propionylphenyl)acetamide has been studied for its potential therapeutic applications in a variety of diseases and conditions. N-(3-Hydroxy-4-propionylphenyl)acetamide has been studied for its ability to modulate the endocannabinoid system and its role in inflammation, pain, and cancer. N-(3-Hydroxy-4-propionylphenyl)acetamide has also been studied for its potential neuroprotective and anti-inflammatory effects.
Propiedades
IUPAC Name |
N-(3-hydroxy-4-propanoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-10(14)9-5-4-8(6-11(9)15)12-7(2)13/h4-6,15H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCNKWDTKTZBJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)NC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxy-4-propionylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

